molecular formula C10H9F3O B8211577 3-(1-(Trifluoromethyl)cyclopropyl)phenol

3-(1-(Trifluoromethyl)cyclopropyl)phenol

Cat. No.: B8211577
M. Wt: 202.17 g/mol
InChI Key: GMOLTXHWODEXRK-UHFFFAOYSA-N
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Description

3-(1-(Trifluoromethyl)cyclopropyl)phenol is a high-value fluorinated aromatic building block designed for advanced research and development. Its unique structure, incorporating a phenol group with a proximal cyclopropyl ring bearing a trifluoromethyl (CF₃) group, makes it a compelling intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The strategic inclusion of the CF₃ group is a well-established strategy in medicinal chemistry to enhance key properties of a drug candidate, including its metabolic stability, lipophilicity, and overall bioavailability . This compound is primarily utilized as a key synthon in constructing more complex molecules. The phenol functional group offers a versatile handle for further synthetic modifications, such as etherification, esterification, or coupling reactions, allowing researchers to diversify molecular architecture. The 1-(trifluoromethyl)cyclopropyl moiety contributes significant steric and electronic effects, which can rigidify molecular conformations and influence the compound's interaction with biological targets . In life sciences research, such structural motifs are frequently explored in the synthesis of potential pharmaceuticals, including kinase inhibitors and other small-molecule therapeutics, where the CF₃ group can be critical for target binding and efficacy . In agrochemical research, this intermediate can be incorporated into the development of novel pesticides and herbicides, where the fluorinated group often contributes to enhanced bioactivity and environmental profile . The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOLTXHWODEXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts enable stereoselective cyclopropanation of allylic precursors. For example, a palladium-catalyzed reaction using chloroiodomethane and styrene derivatives under mild conditions (0°C to 25°C) achieves trans-selectivity through steric control of the metal-ligand complex. Chiral ligands such as BINAP enhance enantiomeric excess (ee > 90%) in asymmetric syntheses.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane , is widely used for cyclopropane formation. A modified protocol for phenolic substrates involves protecting the hydroxyl group as a silyl ether to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the phenol functionality post-cyclopropanation.

Table 1: Cyclopropanation Methods Comparison

MethodCatalyst SystemTemperatureYield (%)Stereoselectivity
Pd-catalyzedPd(OAc)₂, BINAP0°C78trans (95% ee)
Simmons-SmithZn-Cu, CH₂I₂25°C65cis:trans (3:7)

Trifluoromethylation Techniques

Introducing the trifluoromethyl group (-CF₃) occurs via radical pathways or nucleophilic/electrophilic substitutions .

Radical Trifluoromethylation

Photoredox catalysis using Ru(bpy)₃²⁺ and Umemiya’s reagent (CF₃SO₂Na) generates CF₃ radicals that add to cyclopropane precursors. A recent Nature study demonstrated this method’s utility in forming quaternary carbon centers adjacent to CF₃ groups, achieving 72% yield under blue LED irradiation.

Electrophilic Trifluoromethylation

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) facilitates electrophilic CF₃ transfer to cyclopropane-stabilized carbanions. Optimal conditions (THF, -78°C) minimize ring-opening side reactions.

Aromatic Coupling and Functionalization

Coupling the cyclopropane-trifluoromethyl moiety to the phenolic ring employs Suzuki-Miyaura or Buchwald-Hartwig reactions .

Suzuki-Miyaura Coupling

A boronic ester derivative of the cyclopropane reacts with 3-bromophenol under Pd(PPh₃)₄ catalysis. Dioxane/water mixtures at 80°C afford the biaryl product in 85% yield.

Buchwald-Hartwig Amination

For nitrogen-containing analogs, Pd₂(dba)₃ with XPhos ligand facilitates C-N bond formation between cyclopropane bromides and phenolic amines.

Purification and Characterization

Flash chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) isolate the target compound. Purity (>98%) is confirmed via:

  • HPLC : C18 column, 0.1% formic acid in acetonitrile/water.

  • NMR : Trans-cyclopropane protons exhibit coupling constants J = 5–8 Hz.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactors minimize exothermic risks during cyclopropanation.

  • Heterogeneous catalysts (e.g., Pd/C) enable recyclability in coupling steps .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Trifluoromethyl)cyclopropyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(Trifluoromethyl)cyclopropyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The phenol group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Cyclopropane

Compound Substituent(s) Key Properties
3-(Trifluoromethyl)phenol -CF₃ at meta position Density: 1.3458 g/cm³ @ 25°C; higher acidity due to -CF₃ .
3-(1-Hydroxypent-2-en-3-yl)phenol Unsaturated aliphatic chain Lower rigidity; potential for Michael addition due to α,β-unsaturation .
3-[(2S)-2-azanylpropyl]-5-(trifluoromethyl)phenol -CF₃ and aminoalkyl chain Enhanced water solubility from -NH₂; chiral center enables stereoselective activity .

Key Findings :

  • The cyclopropane in 3-(1-(Trifluoromethyl)cyclopropyl)phenol increases metabolic stability compared to aliphatic chains (e.g., 3-(1-Hydroxypent-2-en-3-yl)phenol) .
  • The -CF₃ group in 3-(Trifluoromethyl)phenol lowers pKa by ~2 units relative to phenol, while the cyclopropane in the target compound may further modulate electronic effects .

Pharmacological Analogs

Compound Structure Application
MK-5046 Contains (trifluoromethyl)cyclopropyl Bombesin receptor agonist; Phase I trial .
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetonitrile HCl Cyclopropyl with -CF₃ and nitrile Intermediate for kinase inhibitors .

Key Findings :

  • The (trifluoromethyl)cyclopropyl group in MK-5046 improves target binding affinity and pharmacokinetics compared to non-cyclopropyl analogs .
  • Nitrile-containing derivatives (e.g., 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetonitrile HCl) exhibit enhanced reactivity in nucleophilic substitutions .

Physicochemical Properties

Property This compound (Estimated) 3-(Trifluoromethyl)phenol 3-(1-Hydroxypent-2-en-3-yl)phenol
Molecular Weight ~220 g/mol 162.11 g/mol 178.2 g/mol
Density ~1.4–1.5 g/cm³ 1.3458 g/cm³ Not reported
Solubility Low in water; high in organic solvents Moderate in DMSO High in polar aprotic solvents

Key Findings :

  • The cyclopropane ring in the target compound likely increases density and reduces water solubility compared to 3-(Trifluoromethyl)phenol .
  • Unsaturated chains (e.g., in 3-(1-Hydroxypent-2-en-3-yl)phenol) improve solubility in polar solvents due to increased polarity .

Research Implications

  • Drug Design : The (trifluoromethyl)cyclopropyl group balances lipophilicity and metabolic stability, making it valuable in CNS and oncology therapeutics .
  • Synthetic Challenges : Cyclopropanation reactions require precise conditions (e.g., Simmons–Smith reagents) to avoid ring-opening side reactions .
  • Stability : Cyclopropane’s strain may lead to ring-opening under acidic conditions, necessitating protective strategies during synthesis .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(1-(Trifluoromethyl)cyclopropyl)phenol, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Cyclopropanation of a precursor alkene using carbene-generating reagents (e.g., diazo compounds) under controlled temperatures (e.g., 0–25°C), and (2) introduction of the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃). For example, cyclopropane intermediates are formed using alkene precursors and diazo reagents in dichloromethane or THF . Reaction optimization requires inert atmospheres (e.g., N₂) and monitoring via TLC or LC-MS to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic/trifluoromethyl signals.
  • ESIMS (Electrospray Ionization Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ peaks).
  • HPLC/SFC : Assess purity (>95% by area under the curve) and resolve enantiomers using chiral columns (e.g., Chiralpak® AD-H) with isocratic elution .
  • FT-IR : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and CF₃ groups (C–F stretch, ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can stereoisomers of this compound derivatives be resolved, and what challenges arise in maintaining enantiomeric purity during synthesis?

  • Methodological Answer : Enantiomers are resolved using chiral supercritical fluid chromatography (SFC) with CO₂/co-solvent systems (e.g., methanol or ethanol). For example, SFC with a Chiralpak® IG column achieved baseline separation of enantiomers (retention times: 1.41 vs. 2.45 min) . Challenges include:

  • Racemization : Minimized by avoiding high temperatures during purification.
  • Scalability : SFC requires specialized equipment, making preparative-scale separations resource-intensive.
  • Analytical Validation : Confirm enantiopurity via polarimetry or circular dichroism (CD) .

Q. What strategies improve regioselectivity during trifluoromethylation of cyclopropane-containing phenolic intermediates?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electrophilic Trifluoromethylation : Use of CF₃Cu reagents to target electron-rich aromatic positions.
  • Directed Ortho-Metalation : Directing groups (e.g., hydroxyl or methoxy) guide CF₃ placement.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity. Computational DFT studies can predict favorable sites for CF₃ addition .

Q. How do computational models predict the biological activity of this compound derivatives, particularly in receptor binding studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding affinities to targets like prostaglandin EP4 receptors. For example, derivatives with cyclopropyl groups showed enhanced hydrophobic interactions in the EP4 receptor’s binding pocket (ΔG = -9.2 kcal/mol). Pharmacophore modeling identifies critical features like hydrogen-bond acceptors (trifluoromethyl) and aromatic π-π stacking .

Q. What are the common degradation pathways of this compound under oxidative conditions, and how are degradation products characterized?

  • Methodological Answer : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the phenol group forms quinones via hydroxylation. Degradation is tracked using:

  • LC-HRMS : Identify m/z shifts corresponding to oxidation products (e.g., +16 Da for hydroxylation).
  • NMR : Loss of aromatic protons and emergence of ketone signals (δ 180–200 ppm in ¹³C NMR).
  • Accelerated Stability Testing : Conducted at 40°C/75% RH over 4 weeks to simulate long-term degradation .

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